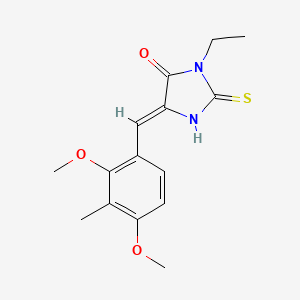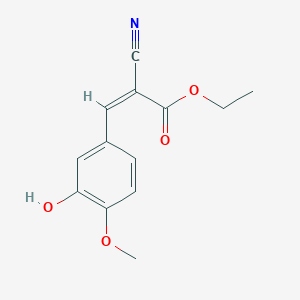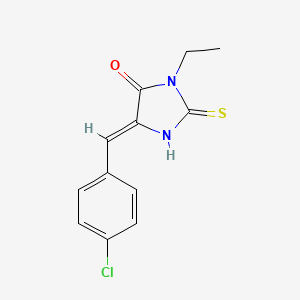
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, also known as DMEMBI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMEMBI belongs to the class of imidazolidinone compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to bind to the active site of matrix metalloproteinases, thereby inhibiting their activity. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of matrix metalloproteinases, which are involved in extracellular matrix remodeling and cancer cell invasion. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of NF-κB, which is involved in inflammation and cancer. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. The advantages of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its high potency, selectivity, and specificity towards its cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is also stable and easy to synthesize. The limitations of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its low solubility in water, which can limit its use in in vivo studies. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can also be toxic at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research. One of the significant future directions is to optimize the synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone to achieve higher yields and purity. Another future direction is to study the pharmacokinetics and pharmacodynamics of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in animal models to determine its efficacy and toxicity. Further research can also be done to explore the potential therapeutic applications of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in other fields of research, such as neurodegenerative diseases. Finally, future research can be done to develop 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
Conclusion:
In conclusion, 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research, including cancer therapy, anti-inflammatory, and antiviral agent. The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets, including matrix metalloproteinases, caspases, and NF-κB. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments, including its high potency, selectivity, and specificity towards its cellular targets. Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research, including optimizing the synthesis method, studying the pharmacokinetics and pharmacodynamics, exploring potential therapeutic applications, and developing 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
Métodos De Síntesis
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. The first step involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with thiosemicarbazide to form 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone. The second step involves the reaction of 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone with ethyl isothiocyanate to form 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research. One of the significant research areas is cancer therapy. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been studied for its potential use as an anti-inflammatory and antiviral agent.
Propiedades
IUPAC Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-5-17-14(18)11(16-15(17)21)8-10-6-7-12(19-3)9(2)13(10)20-4/h6-8H,5H2,1-4H3,(H,16,21)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWXYNHMRHRLH-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=C(C=C2)OC)C)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)C)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)

![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)


![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)

![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)